Regioisomeric Differentiation: 3-Cyclopropyl/5-Piperazinyl vs. 5-Cyclopropyl/3-Piperazinyl Connectivity Defines Distinct Chemical Entities
The target compound (CAS 1803605-20-0) places the cyclopropyl group at oxadiazole position 3 and the N-methylpiperazine at position 5, whereas its closest positional isomer 2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1-methylpiperazine dihydrochloride (CAS 1955560-48-1) reverses this connectivity . In a systematic analysis of 1,2,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection, regioisomeric oxadiazole pairs exhibited an order-of-magnitude difference in lipophilicity (log D) and statistically significant divergence in metabolic stability, hERG inhibition, and aqueous solubility, driven by intrinsically different charge distributions and dipole moments [1]. The target compound's specific connectivity presents the cyclopropyl group distal to the piperazine ring (via the oxadiazole C3), while the isomer places cyclopropyl proximal (via oxadiazole C5), altering the spatial relationship between these pharmacophoric elements.
| Evidence Dimension | Regioisomeric connectivity and associated physicochemical profile |
|---|---|
| Target Compound Data | 3-cyclopropyl-1,2,4-oxadiazol-5-yl substitution; InChIKey KOVSLMIZKXHANP-UHFFFAOYSA-N; oxadiazole C3 = cyclopropyl, C5 = piperazine |
| Comparator Or Baseline | CAS 1955560-48-1: 5-cyclopropyl-1,2,4-oxadiazol-3-yl substitution; InChIKey UAQMKSWCOPNDJX-UHFFFAOYSA-N; oxadiazole C5 = cyclopropyl, C3 = piperazine |
| Quantified Difference | Distinct InChIKey identifiers confirm non-interchangeable chemical identity. Class-level: 1,2,4 vs 1,3,4 oxadiazole regioisomers differ by ~1 log unit in log D (systematic matched-pair analysis) [1]. |
| Conditions | Structural comparison based on PubChem registered structures and CAS registry assignments |
Why This Matters
Procurement of the incorrect regioisomer nullifies SAR studies and introduces uncontrolled variables; the distinct InChIKeys and CAS numbers provide unambiguous identity verification for reproducible research.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248 View Source
